Chl-betacd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chl-betacd is a chemical compound that has been the focus of extensive scientific research in recent years. This compound has been found to have a variety of biochemical and physiological effects and has been used in numerous lab experiments to investigate its mechanism of action. In
Mécanisme D'action
The mechanism of action of Chl-betacd is complex and not fully understood. However, it is believed that Chl-betacd works by inhibiting the activity of certain enzymes and proteins in the body. These enzymes and proteins play a role in various cellular processes, including cell growth, cell division, and inflammation. By inhibiting the activity of these enzymes and proteins, Chl-betacd can have a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Chl-betacd has been found to have a variety of biochemical and physiological effects. These effects include anti-tumor properties, neuroprotective properties, and anti-inflammatory properties. In addition, Chl-betacd has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Chl-betacd has also been found to have immunomodulatory properties, which can help regulate the immune system and prevent autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Chl-betacd has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It is also relatively inexpensive, which makes it an attractive option for researchers with limited budgets. However, Chl-betacd also has some limitations for lab experiments. It is a complex compound that can be difficult to work with, and its mechanism of action is not fully understood. In addition, Chl-betacd has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on Chl-betacd. One area of research is to further investigate its mechanism of action. By understanding how Chl-betacd works at the molecular level, researchers may be able to develop more effective treatments for a variety of diseases. Another area of research is to investigate the safety and efficacy of Chl-betacd in humans. Clinical trials will be necessary to determine whether Chl-betacd is a safe and effective treatment for various diseases. Finally, researchers may also investigate the potential use of Chl-betacd in combination with other drugs or therapies to enhance its effectiveness.
Méthodes De Synthèse
Chl-betacd is a compound that is synthesized in the laboratory using a complex series of chemical reactions. The synthesis method involves the use of various reagents and solvents, and the process can take several steps to complete. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires a high level of skill and expertise.
Applications De Recherche Scientifique
Chl-betacd has been used in a variety of scientific research applications, including studies on cancer, neurodegenerative diseases, and inflammation. In cancer research, Chl-betacd has been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells. In neurodegenerative disease research, Chl-betacd has been found to have neuroprotective properties and has been shown to protect neurons from damage. In inflammation research, Chl-betacd has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
3-(2-methylpropyl)-6-[[1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]imidazol-4-yl]methyl]piperazine-2,5-dione;nonacosahydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C54H86N4O36.29H2O/c4*1-14(2)3-16-46(79)57-17(47(80)56-16)4-15-5-58(13-55-15)6-18-39-25(65)32(72)48(81-18)89-40-19(7-59)83-50(34(74)27(40)67)91-42-21(9-61)85-52(36(76)29(42)69)93-44-23(11-63)87-54(38(78)31(44)71)94-45-24(12-64)86-53(37(77)30(45)70)92-43-22(10-62)84-51(35(75)28(43)68)90-41-20(8-60)82-49(88-39)33(73)26(41)66;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4*5,13-14,16-45,48-54,59-78H,3-4,6-12H2,1-2H3,(H,56,80)(H,57,79);29*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXATXIKBJGTTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C216H402N16O173 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5992 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chl-betacd | |
CAS RN |
144363-91-7 |
Source
|
Record name | 6-Deoxy-6-cyclo(histidyl-leucyl)cyclodextrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144363917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.